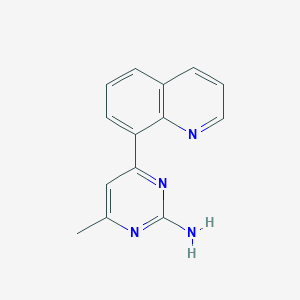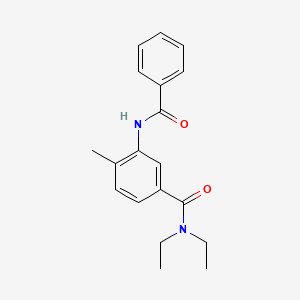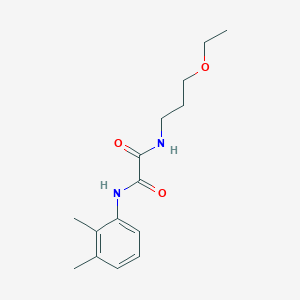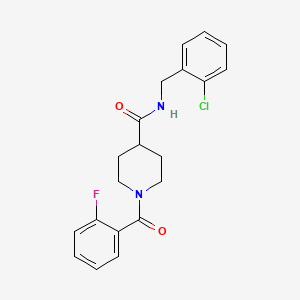![molecular formula C19H19ClFNO2S B4777035 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide
説明
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFA, and it belongs to the class of acrylamide derivatives. CFA has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of CFA involves its interaction with various molecular targets in the body. CFA has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. By inhibiting NF-κB, CFA can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. CFA has also been found to inhibit the activity of VEGFR-2, a receptor that plays a crucial role in angiogenesis. By inhibiting VEGFR-2, CFA can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
CFA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFA has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, CFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CFA has also been found to have anti-angiogenic properties, which can prevent the growth and spread of tumors.
実験室実験の利点と制限
CFA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CFA has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CFA in lab experiments. CFA has been found to exhibit some toxicity, which can limit its use in certain assays. In addition, CFA has not been extensively studied in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of CFA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. This could involve studying its efficacy in animal models and clinical trials. Another direction is to investigate the structure-activity relationship of CFA, which can help in the development of more potent and selective analogs. Finally, it may be possible to develop new drug delivery systems for CFA, which can improve its bioavailability and reduce its toxicity.
科学的研究の応用
CFA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFA has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, CFA has been shown to have anti-angiogenic properties, which can prevent the growth and spread of tumors.
特性
IUPAC Name |
(E)-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2S/c1-24-18-8-3-2-5-14(18)9-10-19(23)22-11-12-25-13-15-16(20)6-4-7-17(15)21/h2-10H,11-13H2,1H3,(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZKAGYKHQAJO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3-(2-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![4-iodo-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4776966.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4776981.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)


![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)

![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)